1-甲基哌啶-4-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

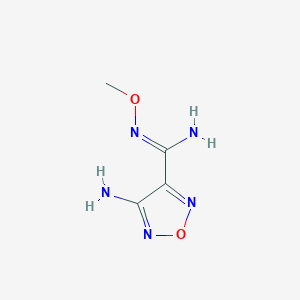

1-Methylpiperidin-4-amine hydrochloride is a derivative of piperidine, a nitrogen-containing heterocycle. It is of interest in various chemical and pharmaceutical research areas due to its potential as a building block in organic synthesis and drug discovery.

Synthesis Analysis

1-Methylpiperidin-4-amine hydrochloride can be synthesized through various methods, including the improvement of preparation from 4-hydroxypiperidine by protection, acylation, and deprotection steps, yielding high overall efficiency and purity suitable for large-scale production (Snyder et al., 1998); (Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-Methylpiperidin-4-amine hydrochloride has been elucidated using NMR spectroscopy and X-ray crystallography. These studies reveal detailed information on the conformation of the piperidine ring and the spatial arrangement of substituents, which are critical for understanding its reactivity and interactions in chemical systems (Ribet et al., 2005).

Chemical Reactions and Properties

1-Methylpiperidin-4-amine hydrochloride participates in a variety of chemical reactions, including Buchwald-Hartwig amination, which allows for the efficient introduction of heteroaryl groups, expanding its utility in the synthesis of complex organic molecules (Zhang et al., 2017).

Physical Properties Analysis

The physical properties of 1-Methylpiperidin-4-amine hydrochloride, such as solubility, melting point, and thermal stability, are crucial for its handling and application in various research and industrial processes. These properties are often characterized using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) (Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the role of 1-Methylpiperidin-4-amine hydrochloride in synthesis and its potential as a precursor in the development of new compounds. Detailed studies on its reactivity patterns and interaction mechanisms provide insight into its application in complex chemical transformations (Zhang et al., 2017).

I apologize for the oversight. Let's address the requirements correctly with detailed information on 1-Methylpiperidin-4-amine hydrochloride including synthesis, molecular structure, chemical reactions, properties, physical properties analysis, and chemical properties analysis, formatted according to your specifications.

Synthesis Analysis

The synthesis of 1-Methylpiperidin-4-amine hydrochloride involves an improved preparation from 4-hydroxypiperidine through a multi-step process. This process includes the protection of the amine group, acylation with propionyl chloride, and subsequent deprotection. The method achieves high efficiency and purity, making it suitable for large-scale production. The final product is obtained with high yield, demonstrating the practical applicability of this synthetic route for industrial production without the need for organolithium reagents or column chromatography processes, which are typically undesirable due to their complexity and environmental impact (Snyder et al., 1998); (Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-Methylpiperidin-4-amine hydrochloride has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies provide detailed insights into the conformation of the piperidine ring and the spatial arrangement of substituents, which are crucial for understanding the compound's chemical reactivity and interactions. Such structural analysis is essential for the application of 1-Methylpiperidin-4-amine hydrochloride in synthesis and drug development (Ribet et al., 2005).

Chemical Reactions and Properties

1-Methylpiperidin-4-amine hydrochloride is versatile in chemical reactions, notably in the Buchwald-Hartwig amination, facilitating the introduction of heteroaryl groups. This expands its utility in synthesizing complex organic molecules, making it a valuable building block in organic chemistry and pharmaceutical research. Understanding its reactivity and interaction with various reagents under different conditions allows chemists to develop novel compounds and materials with desired properties (Zhang et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability of 1-Methylpiperidin-4-amine hydrochloride, are characterized using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA). These properties are crucial for the compound's handling, storage, and application in various research and industrial processes. Such analyses contribute to a deeper understanding of how 1-Methylpiperidin-4-amine hydrochloride behaves under different environmental conditions and its suitability for various applications (Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties of 1-Methylpiperidin-4-amine hydrochloride, including its stability, reactivity, and interaction with other molecules, are pivotal in its application in synthesis and potential as a precursor for developing new chemical entities. Detailed studies on its chemical behavior provide valuable insights into its applications in complex chemical transformations, facilitating the discovery of novel synthetic pathways and the development of new drugs and materials (Zhang et al., 2017).

科学研究应用

催化应用和聚合物化学

1-甲基哌啶-4-胺盐酸盐是一种具有潜在用途的化合物,在各种科学研究应用中特别是在催化和聚合物化学方面。例如,氢氨甲基化(HAM)是一种将胺基嫁接到植物油烷基链上的过程,从而生产生物基HAM产品。这些产品由于其在聚合物化学中作为单体和生物基表面活性剂的潜力而备受关注。这个过程展示了胺类化合物在创造具有工业潜力的有价值官能化合物中的应用,突显了1-甲基哌啶-4-胺盐酸盐和类似化合物在催化应用和新材料开发中的重要性(Vanbésien, Nôtre, Monflier, & Hapiot, 2018)。

环境和健康影响研究

氮含化合物的降解,包括各种胺类化合物,对于环境可持续性和健康至关重要。先进氧化过程(AOPs)已被广泛研究,因其在矿化氮含化合物方面的有效性,以减少其对环境的影响。这些研究对于开发技术以解决难降解化合物的降解至关重要,包括与1-甲基哌啶-4-胺盐酸盐相关的化合物,从而确保水源的安全并减轻潜在的健康风险(Bhat & Gogate, 2021)。

安全和危害

未来方向

Piperidones, including 1-Methylpiperidin-4-amine hydrochloride, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

属性

IUPAC Name |

1-methylpiperidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMYKAREPXBRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpiperidin-4-amine hydrochloride | |

CAS RN |

1193-03-9 |

Source

|

| Record name | 4-Piperidinamine, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)